Scalable Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate
Scalable Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate
Technical Whitepaper | CAS: 107619-82-7
Executive Summary
tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) is a critical aliphatic linker used in the synthesis of PROTACs, peptidomimetics, and antibody-drug conjugates (ADCs). Its structure consists of a five-carbon valeric acid backbone capped with a primary amide on the C-terminus and a tert-butoxycarbonyl (Boc) protected amine on the N-terminus.
This guide details a robust, scalable two-step synthesis starting from commercially available 5-aminovaleric acid (5-AVA) . Unlike routes relying on the ring-opening of 2-piperidone (valerolactam)—which often suffer from incomplete conversion or harsh conditions—this pathway utilizes a Mixed Anhydride Activation strategy. This method ensures high atom economy, minimal racemization (irrelevant here, but good practice), and simplified purification compared to carbodiimide (EDC/DCC) mediated routes.
Strategic Retrosynthesis
The synthesis is designed to minimize side reactions such as polymerization of the amino acid and formation of symmetrical anhydrides.
Pathway Logic[1]
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Disconnection: The C1-N bond of the primary amide is the final disconnection.
-
Precursor: The immediate precursor is 5-(tert-butoxycarbonylamino)pentanoic acid (Boc-5-AVA).
-
Starting Material: 5-Aminovaleric acid (5-AVA) is selected over 5-aminopentanol (requires oxidation) or 5-nitrovaleric acid (requires reduction) due to cost and availability.
Figure 1: Retrosynthetic analysis showing the disconnection of the primary amide and the N-protection strategy.
Detailed Experimental Protocols
Phase 1: N-Boc Protection of 5-Aminovaleric Acid
This step protects the primary amine to prevent self-condensation during the subsequent activation step.
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Reagents: 5-Aminovaleric acid, Di-tert-butyl dicarbonate (
), Sodium Hydroxide ( ), 1,4-Dioxane. -
Mechanism: Schotten-Baumann conditions.
Step-by-Step Methodology
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Solubilization: In a 1L round-bottom flask, dissolve 5-aminovaleric acid (11.7 g, 100 mmol) in 1M NaOH (110 mL, 110 mmol) and 1,4-dioxane (50 mL). Stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add
(24.0 g, 110 mmol) dropwise as a solution in 1,4-dioxane (50 mL) over 30 minutes.-
Expert Insight: Maintaining 0°C minimizes the hydrolysis of
by the aqueous base.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the free amine.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove dioxane (critical to prevent emulsion).
-
Wash the remaining aqueous phase with Ethyl Acetate (EtOAc) (
) to remove unreacted . Discard the organic layer. -
Acidify the aqueous layer to pH 2–3 using 1M HCl or Citric Acid (preferred for acid-sensitive substrates, though 5-AVA is robust). The product will precipitate or oil out.
-
-
Extraction: Extract the acidic aqueous layer with EtOAc (
). -
Drying: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Yield: Expect 20–22 g (90–95%) of Boc-5-aminovaleric acid as a viscous colorless oil or white solid.
Phase 2: Amidation via Mixed Anhydride Activation
The conversion of the carboxylic acid to the primary amide is achieved using Isobutyl Chloroformate (IBCF) . This method is preferred over EDC/HOBt for primary amides because it avoids the formation of difficult-to-remove urea byproducts.
-
Reagents: Boc-5-aminovaleric acid, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (
gas or 28% ). -
Solvent: Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Methodology
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Activation: Dissolve Boc-5-aminovaleric acid (10.85 g, 50 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere.
-
Base Addition: Cool the solution to -15°C (Salt/Ice bath). Add N-Methylmorpholine (NMM) (5.5 mL, 50 mmol).
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Expert Insight: Do not use Triethylamine (TEA) if possible; NMM is less basic and reduces racemization (though not applicable here) and prevents side reactions with the chloroformate.
-
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Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (6.5 mL, 50 mmol) dropwise, maintaining the temperature below -10°C. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.
-
Ammonolysis:
-
Option A (Gas - Preferred for Scale): Bubble anhydrous
gas into the reaction mixture for 15 minutes while maintaining -15°C. -
Option B (Aqueous - Convenient): Add 28% Ammonium Hydroxide (10 mL, excess) dropwise.
-
-
Completion: Allow the mixture to warm to 0°C and stir for 1 hour.
-
Workup:
-
Filter off the NMM·HCl salts (if anhydrous method used).
-
Concentrate the filtrate to dryness.
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Dissolve residue in EtOAc (200 mL).
-
Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/NMM).
-
Sat.
(removes unreacted acid). -
Brine .
-
-
-
Purification: Recrystallize from EtOAc/Hexanes if necessary.
-
Yield: Expect 9.5–10.5 g (85–95%) of tert-Butyl (5-amino-5-oxopentyl)carbamate .
Process Visualization
The following diagram illustrates the reaction workflow, including critical process parameters (CPP).
Figure 2: Step-by-step reaction workflow highlighting critical control points.
Analytical Specifications & Data
To validate the synthesis, the final product must meet the following physicochemical properties.
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | May appear as a viscous oil if solvent traces remain.[1] |
| Molecular Formula | MW: 216.28 g/mol | |
| Diagnostic peaks: Boc singlet (1.38) and amide protons. | ||
| Mass Spec (ESI) | Loss of Boc ( | |
| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc. | Poorly soluble in water and hexanes. |
Troubleshooting & Optimization
Issue: Low Yield in Amidation Step
-
Cause: Decomposition of the mixed anhydride.
-
Solution: The mixed anhydride formed between the carboxylic acid and isobutyl chloroformate is thermally unstable. Ensure the temperature remains strictly between -15°C and -10°C during activation. If it rises above 0°C before ammonia addition, the anhydride may disproportionate or hydrolyze.
Issue: Product is an Oil/Gum
-
Cause: Residual solvent or impurities (NMM salts).
-
Solution: The product is a low-melting solid.[1] Trituration with cold diethyl ether or pentane often induces crystallization. Ensure thorough drying under high vacuum to remove traces of dioxane or THF.
Issue: Formation of Di-acylated Ammonia (Imide)
-
Cause: Large excess of mixed anhydride relative to ammonia.
-
Solution: Ensure Ammonia is in excess . If using gas, bubble for at least 15 minutes. If using aqueous ammonium hydroxide, use 3–5 equivalents.
References
-
Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157–355.[2] Link
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Joullie, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(viii), 189-250. Link
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
